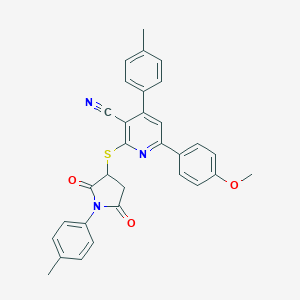
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one, commonly known as CTBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
CTBQ exerts its effects through multiple mechanisms. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation and survival. CTBQ also activates the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. Furthermore, CTBQ has been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CTBQ has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress, which can lead to apoptosis and cell death. CTBQ also affects the expression of various genes involved in inflammation and immune response, which can contribute to its anti-inflammatory and antiviral effects. Additionally, CTBQ has been found to inhibit the migration and invasion of cancer cells, which can prevent metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
CTBQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits potent anti-cancer, anti-inflammatory, and anti-viral properties, which make it a promising candidate for further research. However, CTBQ also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Zukünftige Richtungen
There are several future directions for CTBQ research. One area of interest is the development of CTBQ-based drugs for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of CTBQ and its potential side effects. Moreover, CTBQ can be used as a tool compound for the identification of novel therapeutic targets and the development of new drugs. Finally, the synthesis of CTBQ analogs and derivatives can lead to the discovery of more potent and selective compounds.
Synthesemethoden
CTBQ is synthesized through a multi-step process that involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzoyl chloride, followed by the addition of 4-methylphenylamine and 2-aminobenzophenone. The resulting product is then subjected to a series of reactions, including cyclization and reduction, to yield CTBQ.
Wissenschaftliche Forschungsanwendungen
CTBQ has been extensively studied for its potential in various scientific fields. In particular, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that CTBQ can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CTBQ has been shown to have antiviral activity against a range of viruses, including HIV and herpes simplex virus.
Eigenschaften
Produktname |
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C30H27ClN2O2 |
Molekulargewicht |
483 g/mol |
IUPAC-Name |
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-18-6-10-20(11-7-18)26-27-24(4-3-5-25(27)34)33(23-16-14-22(31)15-17-23)30(32)28(26)29(35)21-12-8-19(2)9-13-21/h6-17,26H,3-5,32H2,1-2H3 |
InChI-Schlüssel |
ZHELSVHOONBAQD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)
![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)

![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)
![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304279.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304284.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B304285.png)